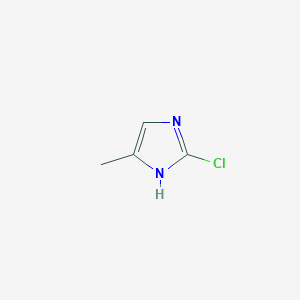

2-chloro-5-methyl-1H-imidazole

Description

2-Chloro-5-methyl-1H-imidazole (CAS: 909086-61-9) is a halogenated imidazole derivative with a molecular formula of C₄H₅ClN₂ and a molecular weight of 116.55 g/mol . This compound features a chlorine atom at position 2 and a methyl group at position 5 of the imidazole ring.

Properties

IUPAC Name |

2-chloro-5-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITMUOODICYTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909086-61-9 | |

| Record name | 2-chloro-5-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of 2,4,5-tribromo-1-hydroxymethylimidazole with thionyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, dehydration, and chlorination, followed by purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the substituents on the ring.

Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions with other compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, thionyl chloride for chlorination, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while oxidation reactions may produce imidazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Research indicates that imidazole derivatives, including 2-chloro-5-methyl-1H-imidazole, have shown promising antimicrobial and antiviral activities. For instance, studies have demonstrated that compounds derived from imidazole can inhibit the growth of various pathogens, including bacteria and viruses. The mechanism often involves the disruption of cellular processes through enzyme inhibition or interference with nucleic acid synthesis .

Cancer Research

Imidazole derivatives are being investigated for their potential as anticancer agents. A study highlighted that certain imidazole-based compounds exhibit significant cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy . The structure-activity relationship (SAR) studies have identified key modifications that enhance their anticancer efficacy.

Agricultural Applications

Fungicides and Herbicides

this compound has been evaluated for its fungicidal properties against various phytopathogenic fungi. Molecular docking studies suggest that this compound may interact effectively with fungal enzymes, inhibiting their activity and thus controlling fungal infections in crops . Additionally, its role as an herbicide is being explored due to its ability to disrupt plant growth mechanisms.

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, where it acts as a building block for various chemical reactions. Its unique chloromethyl group allows for further derivatization, making it a valuable asset in synthetic organic chemistry.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Moderate | E. coli | |

| 1-(3-Chlorophenyl)-2-methylimidazole | High | S. aureus | |

| 2-(4-Methoxyphenyl)-1H-imidazole | Low | C. albicans |

Table 2: Anticancer Activity of Selected Imidazoles

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl substituents on the imidazole ring influence its binding affinity and specificity. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Halogenated Imidazoles

- 5-Chloroimidazole (CAS: 15965-31-8) : Lacks the methyl group at position 5, reducing steric bulk compared to the target compound. Its molecular weight (102.52 g/mol ) is lower due to the absence of the methyl substituent .

- 5-Chloro-1-methyl-1H-imidazole nitrate (CAS: 4531-53-7) : Features a methyl group at position 1 instead of position 5, altering electronic distribution. The nitrate counterion enhances polarity, increasing solubility in polar solvents .

- 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS: 4897-22-7) : Substitutes the position 1 hydrogen with an ethyl group, increasing molecular weight (144.60 g/mol ) and lipophilicity compared to the target compound .

Substituted Imidazole Derivatives

- 1-Benzyl-5-(chloromethyl)-1H-imidazole hydrochloride (CAS: 82830-36-2): Incorporates a benzyl group at position 1 and a chloromethyl group at position 5.

- 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole (CAS: 1221341-09-8) : Contains a bulky cyclohexyl group and a sulfonyl moiety, significantly increasing steric hindrance and altering electrophilic substitution patterns .

Benzimidazole Analogues

- 5-Methylbenzimidazole (CAS: 614-97-1): Features a fused benzene ring, enhancing aromaticity and planarity. This structural difference impacts binding affinity in biological systems compared to monocyclic imidazoles .

Physical and Chemical Properties

Key differences in physicochemical properties are summarized below:

- Melting Points : Halogenated imidazoles with bulky substituents (e.g., 4-iodobenzyl in ) exhibit high melting points (>200°C), while ester derivatives (e.g., compound 3h in ) melt at lower temperatures (~127°C) due to reduced crystallinity .

- Solubility: Polar groups (e.g., nitrate in 4531-53-7) improve aqueous solubility, whereas nonpolar substituents (e.g., ethyl in 4897-22-7) enhance lipid solubility .

Biological Activity

2-Chloro-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by its unique substitution pattern. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and applications in research and medicine.

This compound has a molecular formula of C4H5ClN2 and a molecular weight of approximately 118.55 g/mol. The presence of chlorine and methyl groups at specific positions on the imidazole ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A study found that halogenated imidazoles exhibited strong inhibitory effects on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 cells, indicating anti-inflammatory properties .

- Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial effects. Research indicates that compounds with similar structures exhibit activity against various pathogens, although specific data on this compound's antimicrobial efficacy remains limited.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antibacterial and Antifungal : Similar imidazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Anti-inflammatory : As mentioned, the inhibition of COX enzymes suggests potential use in treating inflammatory diseases .

- Antitumor : Some studies indicate that imidazole derivatives may possess cytotoxic properties against cancer cell lines, although specific studies on this compound are needed for conclusive evidence .

Case Studies

Recent research has highlighted the potential applications of this compound:

- Inhibition of PGE2 Production : A study synthesized various halogenated imidazoles and assessed their inhibitory effects on PGE2 production. Among them, certain derivatives showed IC50 values as low as 3.3 nM, suggesting potent anti-inflammatory activity .

- Synthesis and Activity Evaluation : Another study focused on synthesizing related imidazole compounds and evaluating their antimicrobial activities. While some derivatives exhibited no significant activity against tested pathogens, the structural modifications provided insights into enhancing bioactivity through further research .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|---|

| This compound | Limited | Limited | Yes | Potential |

| 4-Chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole | Strong | Moderate | Yes | Yes |

| 2,4-Dichloro-1H-imidazole | Moderate | Yes | Yes | Variable |

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2-chloro-5-methyl-1H-imidazole to improve yield and purity?

- Methodology : Utilize nucleophilic substitution reactions under basic conditions. For example, react 5-methyl-1H-imidazole with chlorinating agents (e.g., POCl₃ or SOCl₂) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at 80–100°C. Monitor reaction progress via TLC and purify via column chromatography using a gradient of ethyl acetate/hexane .

- Key Considerations : Adjust stoichiometry of chlorinating agents (1.5–2.0 equivalents) to minimize side products. Pre-dry solvents to avoid hydrolysis.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at C5, chloro at C2) using chemical shifts (δ ~2.3 ppm for CH₃, δ ~7.5 ppm for imidazole protons) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 145.02 for C₄H₅ClN₂) .

- FT-IR : Validate C-Cl stretching vibrations at ~650 cm⁻¹ and C=N imidazole ring vibrations at ~1600 cm⁻¹ .

Q. How do I assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH for 1–3 months. Analyze degradation via HPLC with a C18 column (acetonitrile/water mobile phase). Compare peak area reductions to identify optimal storage (e.g., anhydrous, inert atmosphere) .

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Cross-reference bioassay protocols (e.g., MIC values for antibacterial activity) across studies. For example, compare MIC ranges (16–32 µg/mL) against Staphylococcus aureus to identify variables like bacterial strain or culture media .

- Dose-Response Studies : Replicate assays under standardized conditions (CLSI guidelines) to isolate structure-activity relationships .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., tosyl at N1) to block undesired positions. For example, tosylation in CH₂Cl₂ with NEt₃ yields 1-tosyl derivatives, enabling selective functionalization at C4 .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to favor substitution at electron-rich positions .

Q. How do I design a computational model to predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict coupling efficiency at C2 or C4 positions .

Q. What analytical approaches differentiate this compound from its structural isomers?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.